Radicicol

Catalog No.
S541007
CAS No.
12772-57-5
M.F
C18H17ClO6
M. Wt
364.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radicicol

CAS Number

12772-57-5

Product Name

Radicicol

IUPAC Name

(4R,6R,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione

Molecular Formula

C18H17ClO6

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3-/t9-,14-,15-/m1/s1

InChI Key

WYZWZEOGROVVHK-GTMNPGAYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-chloro-6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu-lactone, KF58332, KF9-A, monorden, monordene, radicicol

Canonical SMILES

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O2)C=C/C=C/C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

The exact mass of the compound Radicicol is 364.0714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Radicicol is a naturally occurring macrocyclic antibiotic that functions as a potent, ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP-binding domain of Hsp90, it disrupts the chaperone's function, which is critical for the stability and activity of numerous client proteins involved in signal transduction and cell cycle control. This mechanism leads to the destabilization and subsequent degradation of key oncogenic proteins, making Radicicol a foundational tool compound for studying Hsp90-dependent pathways in cancer research and cell biology. Unlike benzoquinone ansamycin-class inhibitors, Radicicol's distinct resorcinol-based structure provides a different chemical scaffold for interacting with the Hsp90 active site.

Substituting Radicicol with other Hsp90 inhibitors, particularly the common benchmark Geldanamycin, is unreliable due to fundamental differences in chemical structure, binding thermodynamics, and off-target effects. Radicicol is a resorcylic acid lactone, while Geldanamycin is a benzoquinone ansamycin. This structural divergence results in a significantly different binding affinity and thermodynamic profile. Furthermore, Geldanamycin's benzoquinone ring is a known liability, prone to producing off-target toxicity through redox cycling and reaction with cellular nucleophiles like glutathione, a complication not associated with Radicicol's resorcinol scaffold. These disparities mean that experimental outcomes related to potency, secondary effects, and even client protein degradation profiles can differ substantially, making one-to-one substitution inappropriate for reproducible research.

Over 60-Fold Higher Binding Affinity to Hsp90 Compared to Geldanamycin

Direct measurement of binding to full-length dimeric Hsp90 via isothermal titration calorimetry (ITC) shows that Radicicol binds with significantly higher affinity than the common in-class substitute, Geldanamycin. Radicicol exhibited a dissociation constant (Kd) of 19 nM, whereas Geldanamycin's was 1.2 µM, demonstrating a quantitatively substantial difference in target engagement at the biochemical level. This high affinity makes Radicicol a more potent inhibitor in in vitro assays.

Evidence DimensionBinding Affinity (Kd) to Hsp90
Target Compound Data19 nM
Comparator Or BaselineGeldanamycin: 1.2 µM (1200 nM)
Quantified Difference~63-fold higher affinity
ConditionsBinding to full-length dimeric yeast Hsp90 measured by isothermal titration calorimetry (ITC).

For biochemical or structural studies, this ensures more complete and potent target saturation at lower concentrations, reducing the potential for off-target effects.

Favorable Binding Thermodynamics: Avoids Entropic Penalty Seen with Geldanamycin

Beyond simple affinity, the thermodynamic basis for Radicicol's binding is distinct from Geldanamycin. ITC analysis revealed that Radicicol binding to Hsp90 is associated with a favorable entropy change. In direct contrast, Geldanamycin binding incurs a significant entropic penalty. This suggests fundamentally different modes of interaction with the protein and surrounding solvent, which can influence inhibitor specificity and behavior.

Evidence DimensionEntropic Contribution to Binding (TΔS)
Target Compound DataFavorable (positive value)
Comparator Or BaselineGeldanamycin: Unfavorable (negative value, incurs an entropic penalty)
Quantified DifferenceOpposite thermodynamic driving forces
ConditionsBinding to full-length dimeric yeast Hsp90 measured by isothermal titration calorimetry (ITC).

This difference in binding mechanism provides a cleaner biophysical probe for researchers studying the specific conformational changes and energetics of the Hsp90 chaperone cycle.

Avoids Quinone-Mediated Off-Target Toxicity Inherent to Geldanamycin Class

Geldanamycin and its derivatives possess a benzoquinone ring, a structural liability that causes off-target toxicity through two main mechanisms: redox cycling that generates reactive oxygen species (ROS), and covalent modification of cellular thiols like glutathione. This can confound experimental results by inducing cellular stress responses unrelated to Hsp90 inhibition. Radicicol's resorcinol structure does not have this liability, offering a more specific and less confounding tool for cellular assays.

Evidence DimensionChemical Moiety Responsible for Off-Target Toxicity
Target Compound DataResorcinol ring (not associated with redox cycling or Michael addition)
Comparator Or BaselineGeldanamycin: Benzoquinone ring (known to cause oxidative stress and react with thiols)
Quantified DifferenceQualitative difference in chemical structure and reactivity
ConditionsCellular environment

Choosing Radicicol minimizes the risk that observed cellular effects are artifacts of quinone-related toxicity, leading to more reliable and interpretable data on Hsp90's specific role.

Metabolic Instability Profile: Unmodified Radicicol is a Tool for In Vitro, Not In Vivo, Use

While highly potent in biochemical and cellular assays, Radicicol is noted for its poor in vivo stability. Its structure contains sensitive functionalities, including a Michael acceptor and an epoxide, which are readily metabolized, rendering the compound inactive in animal models. In contrast, Geldanamycin derivatives like 17-AAG were specifically developed to improve stability for in vivo applications, although they retain other liabilities like poor solubility and hepatotoxicity.

Evidence DimensionIn Vivo Activity
Target Compound DataInactive due to rapid metabolism
Comparator Or BaselineGeldanamycin / 17-AAG: Active in vivo (though with other liabilities)
Quantified DifferenceQualitative difference in applicability
ConditionsAnimal models / in vivo systems

This clarifies the procurement decision: Radicicol is the appropriate choice for high-potency in vitro studies, while users requiring in vivo activity must select a different, specifically designed compound.

Biochemical and Biophysical Assays Requiring a High-Affinity Reference Inhibitor

For applications like isothermal titration calorimetry, surface plasmon resonance, or competitive binding assays, Radicicol's ~63-fold higher affinity for Hsp90 compared to Geldanamycin provides a more potent and reliable reference standard for quantifying the binding of novel compounds.

Cellular Studies to Isolate Hsp90 Inhibition from Quinone-Induced Oxidative Stress

When the research goal is to determine the specific downstream consequences of Hsp90 inhibition without the confounding variable of oxidative stress, Radicicol is the appropriate tool. Its resorcinol structure avoids the off-target ROS generation and thiol reactivity inherent to the benzoquinone scaffold of Geldanamycin.

Structural Biology and Computational Modeling of Resorcinol-Class Inhibitors

As the prototypical resorcylic acid lactone inhibitor of Hsp90, Radicicol is the essential compound for crystallographic or computational studies aimed at understanding how this specific chemical class interacts with the N-terminal ATP-binding pocket to guide the design of next-generation synthetic inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.0713660 Da

Monoisotopic Mass

364.0713660 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I60EH8GECX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

12772-57-5

Wikipedia

Radicicol

Dates

Last modified: 08-15-2023
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